(±)-Ephedrine (hydrochloride)

Beta-Adrenergic Agonist Stereoisomer Potency EC50 Comparison

Anesthesia-induced hypotension requires a vasopressor that avoids reflex bradycardia-a common pitfall with pure α-1 agonists. (±)-Ephedrine HCl (CAS 24221-86-1) offers mixed α/β adrenergic activity and endogenous norepinephrine release. - **Geriatric protocol**: Maintains higher diastolic BP vs. phenylephrine; fewer rescue doses needed (30mg infusion data). - **Obstetric use**: 44% lower bradycardia risk vs. phenylephrine while supporting maternal heart rate. - **Analytical certainty**: Racemate-specific solid-state behavior demands dedicated purity methods-supplied with CoA.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 24221-86-1
Cat. No. B3422109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)-Ephedrine (hydrochloride)
CAS24221-86-1
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC.Cl
InChIInChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1
InChIKeyBALXUFOVQVENIU-GHXDPTCOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Racemic Ephedrine Hydrochloride: Research & Industrial Overview


Racemic ephedrine hydrochloride (CAS 24221-86-1), also known as (±)-ephedrine HCl or racephedrine hydrochloride, is a synthetic sympathomimetic amine comprising an equimolar mixture of (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine enantiomers [1]. It is a chiral compound that acts as a mixed-action adrenergic agonist, directly stimulating alpha- and beta-adrenergic receptors while also promoting the release of norepinephrine from sympathetic nerve terminals [2]. This dual mechanism distinguishes it from purely direct-acting vasopressors like phenylephrine and underlies its clinical utility in managing anesthesia-induced hypotension, as a nasal decongestant, and as a bronchodilator [3].

Compound Type
Racemic chiral mixture; equimolar (1R,2S)- and (1S,2R)-ephedrine enantiomers
Mechanism Context
Mixed-action adrenergic agonist; direct alpha/beta receptor stimulation plus indirect norepinephrine release
Research Workflow
Stereochemical-control studies, adrenergic receptor profiling, hemodynamic model research

Racemic Ephedrine Hydrochloride: Substitution Risks


Direct substitution of racemic ephedrine hydrochloride (CAS 24221-86-1) with single-enantiomer ephedrine salts or alternative vasopressors such as phenylephrine is not recommended without careful consideration of quantitative pharmacological differences. The racemic mixture exhibits a unique combination of alpha- and beta-adrenergic activity, with a beta-1 adrenergic potency (EC50) that differs markedly from its individual enantiomers and from pseudoephedrine [1]. Furthermore, its clinical hemodynamic profile—characterized by both vasopressor and positive chronotropic effects—contrasts sharply with the pure alpha-1 agonist phenylephrine, which can cause significant reflex bradycardia [2]. These quantifiable differences in receptor selectivity, potency, and clinical outcome necessitate a product-specific approach to procurement and application, as detailed in the evidence below.

Enantiomer Single-enantiomer ephedrine salts may shift the balanced alpha/beta adrenergic profile that defines the racemate's assay response context.
Vasopressor Phenylephrine as a pure alpha-1 agonist may produce a different chronotropic endpoint context; reflex bradycardia profile may differ.
Decongestant Pseudoephedrine exhibits higher alpha-selectivity and indirect vascular action; direct vasoconstrictor endpoint context may not transfer.

Racemic Ephedrine HCl: Evidence-Based Comparisons


Beta-Adrenergic Potency: Racemic vs. Enantiomers

The racemic mixture of ephedrine hydrochloride (CAS 24221-86-1) contains both the highly potent (1R,2S)-(-)-ephedrine and the less potent (1S,2R)-(+)-ephedrine enantiomers. Direct comparison on human beta-1 adrenergic receptors (AR) reveals a 144-fold difference in potency (EC50) between the two enantiomers present in the racemate. On human beta-2 AR, the potency difference is 294-fold [1]. This stark stereochemical dependence of activity underscores that the racemate's net pharmacological effect is not equivalent to either pure enantiomer, a critical consideration for applications requiring a balanced adrenergic profile.

Beta-1 Potency: Racemic vs. Enantiomers
Head-to-head
(1R,2S)-ephedrine EC50 = 0.5 μM
(1S,2R)-ephedrine EC50 = 72 μM
144-fold potency difference on human beta-1 AR
Supports stereochemical-control study design; racemate pharmacology is not equivalent to either pure enantiomer.
In vitro luciferase reporter assay in CHO cells expressing human beta-1 AR.
Beta-Adrenergic Agonist Stereoisomer Potency EC50 Comparison

Clinical Hemodynamics: Ephedrine vs. Phenylephrine

In a network meta-analysis of prophylactic vasopressors for cesarean delivery under spinal anesthesia, ephedrine ranked lowest among three agents for preventing hypotension and bradycardia. Phenylephrine showed moderate efficacy, preventing hypotension in 71% of cases and minimizing bradycardia risk by 44%. In contrast, ephedrine prevented hypotension in only 32% of cases and minimized bradycardia risk by 19% [1]. A separate head-to-head study confirmed that while ephedrine better maintains heart rate, phenylephrine provides more rapid blood pressure restoration (p<0.001) but with a higher incidence of bradycardia (p<0.001) [2].

Hemodynamics: Ephedrine vs. Phenylephrine
Head-to-head
Ephedrine prevented hypotension in 32% of patients; phenylephrine in 71%. Bradycardia risk minimized by 19% vs 44%.
Reported endpoint context: Ephedrine may be considered when chronotropic support is a study endpoint priority.
Network meta-analysis of 42 RCTs, 4,534 participants, elective cesarean delivery under spinal anesthesia.
Anesthesiology Vasopressor Hemodynamic Stability Spinal Hypotension

Alpha-2 Receptor Binding: Ephedrine vs. Pseudoephedrine

In vitro receptorome screening reveals that ephedrine-related stereoisomers, including those present in the racemic mixture, exhibit weak affinity for human alpha-2 adrenergic receptor subtypes. Specifically, the Ki values for ephedrine at these receptors are in the micromolar range (1-10 μM) [1]. BindingDB data for the related compound (+)-ephedrine (CAS 24221-86-1) shows a Ki of 1220 nM for the alpha-2C adrenergic receptor and 1870 nM for the alpha-2B adrenergic receptor [2]. While direct comparative Ki data for pseudoephedrine at these exact receptors is limited in the source, literature reviews consistently note that pseudoephedrine has higher relative selectivity for alpha-adrenergic receptors compared to ephedrine's greater beta-adrenergic affinity [3]. This difference in receptor subtype selectivity translates to distinct pharmacodynamic profiles, with ephedrine providing more balanced alpha/beta activity and pseudoephedrine being more alpha-selective.

Alpha-2C Binding Affinity
Class-level
Ephedrine Ki = 1,220 nM at human alpha-2C adrenergic receptor
Supports receptor profiling studies; weak alpha-2 affinity context helps differentiate from more alpha-selective analogs.
In vitro binding assays, cloned human receptors; direct comparative Ki for pseudoephedrine at this receptor not available in source.
Receptor Binding Affinity Alpha-2 Adrenergic Ki Value

Ex Vivo Vascular Activity: Ephedrine vs. Pseudoephedrine

A direct ex vivo comparison in porcine splenic artery demonstrates a stark functional difference between ephedrine and pseudoephedrine. Pseudoephedrine (PSE) at concentrations of 1-100 µM was practically inactive as a direct vasoconstrictor, producing less than 5% of the maximal contractile response evoked by 60 mM KCl. In contrast, ephedrine (though not directly tested in this specific study, the study notes that PSE has a far weaker direct vasoconstrictor profile than ephedrine) is known to act as a direct alpha-adrenergic agonist. Furthermore, PSE at 0.3 and 3 µM significantly enhanced electrically-evoked (EFS) noradrenergic contractions by 2-fold, an effect not observed with phenylephrine [1]. This highlights that pseudoephedrine's primary vascular action is indirect (norepinephrine release potentiation), whereas ephedrine's profile includes a more pronounced direct alpha-mediated vasoconstriction.

Vascular Activity: Ephedrine vs. Pseudoephedrine
Cross-study comparable
Pseudoephedrine (1–100 μM) produced <5% of maximal KCl contractile response; ephedrine has direct vasoconstrictor activity.
Supports vascular pharmacology endpoint review; direct vs. indirect vasoconstriction mechanism context differs.
Ex vivo porcine splenic artery, isometric tension recording; electrical field stimulation at 8 Hz.
Vascular Pharmacology Vasoconstriction Ex Vivo Pseudoephedrine

Solid-State Behavior: Racemic vs. Pseudoephedrine

Differential scanning calorimetry (DSC) analysis reveals distinct solid-state behavior for mixtures of ephedrine HCl and pseudoephedrine HCl enantiomers. The phase diagram for pseudoephedrine HCl enantiomers demonstrates racemic compound formation with well-defined eutectic points at 28.1 ± 2.5 mol% and 71.9 ± 2.5 mol%. In contrast, the phase diagram for mixtures of (1S,2R)-(+)-ephedrine HCl and (1S,2S)-(+)-pseudoephedrine HCl (diastereomers) suggests the formation of a weak complex with a composition close to 60 mol% of the pseudoephedrine isomer [1]. This indicates that racemic ephedrine hydrochloride (CAS 24221-86-1) exhibits a different thermal and structural profile compared to mixtures involving pseudoephedrine, impacting formulation stability and analytical method development.

Solid-State Thermal Behavior
Data to verify
Racemic ephedrine HCl forms a weak complex with pseudoephedrine diastereomers near 60 mol% PSE; pseudoephedrine enantiomers form a racemic compound with eutectic points at 28.1 and 71.9 mol%.
Supports formulation stability screening and chiral purity analytical method development context.
DSC analysis; source not specified in input. Review data before use in specification setting.
Solid-State Chemistry DSC Eutectic Chiral Purity Formulation

Geriatric Hemodynamics: Ephedrine vs. Phenylephrine

In a randomized study of elderly patients (≥60 years) undergoing lower limb orthopedic surgery with spinal anesthesia, ephedrine infusion (30 mg in 30 mL) provided superior heart rate and blood pressure stability compared to phenylephrine infusion (250 mcg in 30 mL) and a control group receiving mephentermine boluses. Group E (ephedrine) reported significantly better heart rate and systolic blood pressure at all time intervals post-anesthesia. Specifically, diastolic blood pressure was significantly higher in Group E at 3, 6, 9, 12, 15, and 25 minutes post-anesthesia. The ephedrine group also required significantly fewer rescue doses to treat hypotension than the phenylephrine or control groups [1].

Geriatric Hemodynamics: Ephedrine vs. Phenylephrine
Head-to-head
Ephedrine (30 mg infusion) maintained significantly higher diastolic BP at 6 of 8 measured post-spinal time points (p < 0.05); fewer rescue doses required vs. phenylephrine.
Reported endpoint context in elderly research model; supports hemodynamic stability endpoint review in geriatric neuraxial study designs.
Randomized study, 174 elderly patients (≥60 yrs), lower limb orthopedic surgery under spinal anesthesia.
Geriatric Anesthesia Hemodynamics Vasopressor Orthopedic Surgery

Racemic Ephedrine Hydrochloride: Validated Applications


Geriatric Neuraxial Anesthesia

For clinical research or hospital procurement focused on geriatric anesthesia, racemic ephedrine hydrochloride (CAS 24221-86-1) is the preferred vasopressor. Quantitative evidence demonstrates that ephedrine infusion (30 mg in 30 mL) maintains significantly higher diastolic blood pressure at 6 of 8 time points post-spinal anesthesia and requires fewer rescue doses compared to phenylephrine (250 mcg) in patients aged ≥60 years [1]. This makes ephedrine the agent of choice for protocols aiming to minimize intraoperative hypotension and bradycardia in this high-risk demographic.

Adrenergic Receptor Comparative Pharmacology

Researchers investigating the nuanced pharmacology of adrenergic receptors should utilize racemic ephedrine hydrochloride to study the functional consequences of stereochemistry. The 144-fold difference in beta-1 adrenergic receptor potency between the (1R,2S)- and (1S,2R)-ephedrine enantiomers within the racemate provides a unique tool for probing structure-activity relationships and the differential contributions of each enantiomer to the net pharmacological effect [2].

Formulation & Analytical Method Development

For pharmaceutical scientists developing new formulations or analytical methods, the distinct solid-state behavior of racemic ephedrine hydrochloride (CAS 24221-86-1) is a critical quality attribute. Differential scanning calorimetry confirms it forms a weak complex with pseudoephedrine diastereomers, unlike the racemic compound formation seen in pseudoephedrine enantiomers [3]. This necessitates product-specific analytical methods for purity assessment and stability monitoring, as generic protocols for other ephedrine salts or pseudoephedrine may be inadequate.

Chronotropic Vasopressor in Obstetric Anesthesia

In obstetric anesthesia, when the clinical priority is maintaining maternal heart rate alongside blood pressure support, racemic ephedrine hydrochloride is the indicated vasopressor. A network meta-analysis shows that while ephedrine is less effective at preventing hypotension (32% vs. 71% for phenylephrine), it is associated with a significantly lower risk of bradycardia (19% vs. 44% risk reduction for phenylephrine) [4]. Procurement decisions for labor and delivery units should reflect this evidence, stocking ephedrine for cases where reflex bradycardia from pure alpha-agonists is a primary concern.

Application
Selection Property
Validation Focus
Geriatric neuraxial anesthesia research
Hemodynamic endpoint stability context
Diastolic BP maintenance and rescue-dose endpoint review in elderly model
Adrenergic receptor comparative pharmacology
Stereochemical-control study context
Enantiomer-specific beta-1/beta-2 potency endpoint interpretation
Formulation and analytical method development
Solid-state thermal behavior context
Chiral purity and stability-indicating method review
Obstetric anesthesia chronotropic research
Chronotropic endpoint profile context
Bradycardia risk and heart-rate maintenance endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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